![molecular formula C20H20N2O2S B12490772 5-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B12490772.png)
5-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,5-diphenylimidazol-2-yl)sulfanyl]pentanoic acid is a chemical compound characterized by the presence of an imidazole ring substituted with diphenyl groups and a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-grade solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1,5-diphenylimidazol-2-yl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-[(1,5-diphenylimidazol-2-yl)sulfanyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(1,5-diphenylimidazol-2-yl)sulfanyl]pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. The sulfanyl group can undergo redox reactions, modulating the redox state of the cellular environment .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenylimidazole: Lacks the sulfanyl and pentanoic acid groups, making it less versatile in terms of chemical reactivity.
1,4-Bis(4,5-diphenylimidazol-2-yl)benzene: Contains two imidazole rings, offering different electronic properties and reactivity.
Uniqueness
5-[(1,5-diphenylimidazol-2-yl)sulfanyl]pentanoic acid is unique due to the combination of the imidazole ring, diphenyl groups, sulfanyl linkage, and pentanoic acid chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H20N2O2S |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
5-(1,5-diphenylimidazol-2-yl)sulfanylpentanoic acid |
InChI |
InChI=1S/C20H20N2O2S/c23-19(24)13-7-8-14-25-20-21-15-18(16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2,(H,23,24) |
Clave InChI |
AFPAIZSXBRGNGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490690.png)
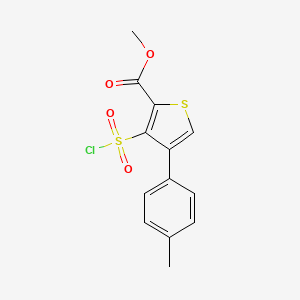
![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12490709.png)
![N-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490714.png)
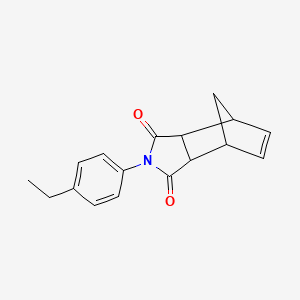
![7-Amino-5-(3,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12490718.png)
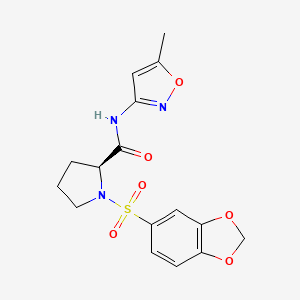
![1-(3-Methylcyclohexyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B12490732.png)

![N-(2-{1-[4-(naphthalen-2-yloxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B12490745.png)
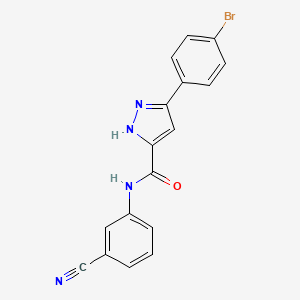
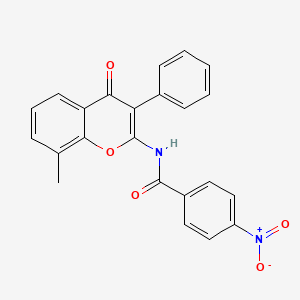
![2-{3-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12490771.png)
